5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
A study by Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and evaluated their in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and Candida albicans. Certain derivatives displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, the anti-proliferative activity of these compounds was assessed against various cancer cell lines, with some showing optimum activity, suggesting their potential in antimicrobial and cancer therapeutic research (Al-Wahaibi et al., 2021).
Fungicidal Activities
In research conducted by Long et al. (2006), novel 2-alkylthio-5-(3,4,5-tribenzyloxyphenyl)-1,3,4-oxadiazole derivatives were synthesized and shown to exhibit good fungicidal activities against Fusarium oxysporum and Botrytis cinerea. The study highlights the potential use of these derivatives in developing new fungicides (Long et al., 2006).
Antimicrobial Activity
Ustabaş et al. (2020) explored the antimicrobial activities of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, finding it to be lowly effective against specific bacterial species but highly active against the Leishmania major species. This suggests its potential as a lead compound in developing new antimicrobial agents (Ustabaş et al., 2020).
Anticancer Evaluation
A series of 1,3,4-oxadiazole derivatives, including the 2-positioned 2,5-dimethoxyphenyl substituent and 5-positioned organylsulfanyl moiety, were designed, synthesized, and evaluated for their anticancer activity. Polkam et al. (2021) identified derivatives with superior activity against human cancer cells, highlighting the role of these compounds in anticancer drug development (Polkam et al., 2021).
Mechanism of Action
Target of Action
For instance, triazoles can inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound could act as an inhibitor, preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect a variety of pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Generally, compounds with similar structures to this one are well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme necessary for cell growth, it could potentially stop or slow down the growth of cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, extreme pH or temperature could denature the compound, reducing its efficacy .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-[5-methyl-1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-5-7-15(8-6-13)12-26-14(2)19(23-25-26)20-22-21(29-24-20)16-9-10-17(27-3)18(11-16)28-4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPRKOPHDCEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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